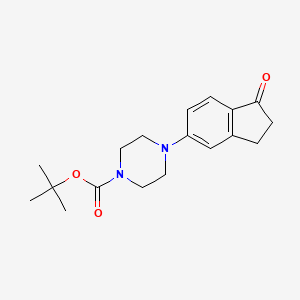

1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Overview

Description

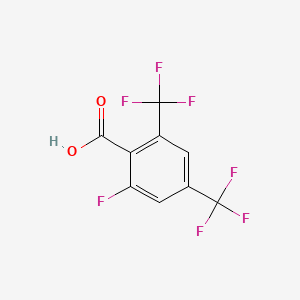

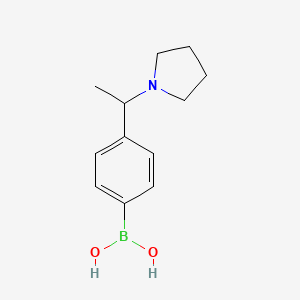

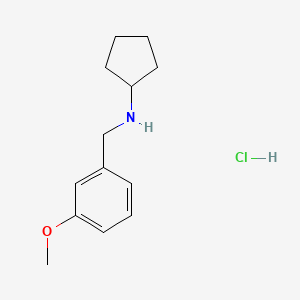

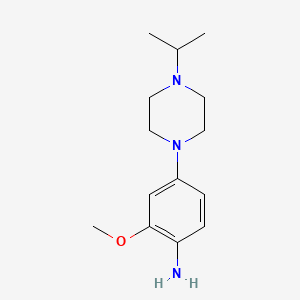

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a chemical compound with the molecular formula C18H24N2O3. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine is represented by the formula C18H24N2O3 . This indicates that it contains 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine is 316.39500 g/mol . It has a density of 1.192g/cm3 and a boiling point of 487.613ºC at 760 mmHg .Scientific Research Applications

Synthesis Methods : 1-Boc-4-(1-oxo-indan-5-YL)-piperazine and its derivatives are synthesized using various methods. For instance, one study describes the improved synthesis of a similar compound (4-[4-(5-oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester), highlighting the facile reaction conditions and improved yield from 39.10% to 71.94% (Miao, 2006). Another study outlines the microwave-mediated Suzuki–Miyaura cross-couplings for synthesizing Boc-protected (piperazin-1-ylmethyl)biaryls, a process that involves manipulating two points of functionality (Spencer et al., 2011).

Characterization and Crystal Structure Analysis : Research also delves into the characterization and crystal structure analysis of N-Boc piperazine derivatives. For instance, two derivatives, namely tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized using various spectroscopic methods. Their crystal structures were analyzed, revealing interesting features like linear and L-shaped molecular structures and different types of intermolecular interactions (Kulkarni et al., 2016).

Applications in Medicinal Chemistry and Drug Synthesis : The compound and its related structures find applications in medicinal chemistry. For instance, a study describes the synthesis of a novel antipsychotic drug, brexpiprazole, where N-Boc-piperazine is used in a Buchwald–Hartwig amination step. This study highlights the efficacy and potential of these compounds in drug synthesis (Kumar et al., 2018).

Peptidomimetic Applications : Furthermore, the compound finds utility in the field of peptidomimetics. A study reports the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine, evaluating these as constituents in tetrapeptides and analyzing their secondary structure, showcasing the compound's versatility in mimicking peptide structures (Guitot et al., 2009).

Solubility Studies in Supercritical Carbon Dioxide : The solubility of related compounds like (S)-Boc-piperazine in supercritical carbon dioxide has been measured, offering insights into its physicochemical properties and potential applications in various industrial processes (Uchida et al., 2004).

Mechanism of Action

Safety and Hazards

The safety data sheet for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine provides important information about its potential hazards . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name |

tert-butyl 4-(1-oxo-2,3-dihydroinden-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-8-19(9-11-20)14-5-6-15-13(12-14)4-7-16(15)21/h5-6,12H,4,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWGZJCGXBUFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660870 | |

| Record name | tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(1-oxo-indan-5-YL)-piperazine | |

CAS RN |

954240-38-1 | |

| Record name | tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

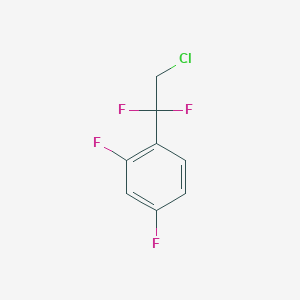

![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)